

# (1R,2R,3S,5R)-(-)-2,3-Pinanediol physical properties

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## Compound of Interest

Compound Name: (1R,2R,3S,5R)-(-)-2,3-Pinanediol

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## An In-depth Technical Guide to the Physical Properties of (1R,2R,3S,5R)-(-)-2,3-Pinanediol

This technical guide provides a comprehensive overview of the core physical properties of (1R,2R,3S,5R)-(-)-2,3-Pinanediol, a versatile chiral compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize this intermediate. This document summarizes key quantitative data in a structured format and details the experimental protocols for their determination.

## Data Presentation

The physical properties of (1R,2R,3S,5R)-(-)-2,3-Pinanediol are summarized in the table below. These values are compiled from various sources and represent typical specifications for this compound.

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>18</sub> O <sub>2</sub> [1][2][3][4]
Molecular Weight	170.25 g/mol [1][2][3][4][5][6][7]
Appearance	White or off-white crystalline powder[1]
Melting Point	54-60 °C[1][5][7][8][9]
Boiling Point	90 °C at 0.03 mmHg[1]; 101-102 °C at 1 mmHg[5][7][9]
Optical Rotation	[α] <sup>21</sup> /D: -8.6° (c=6.5 in toluene)[5][7]
Solubility	Soluble in Chloroform, Methanol, Toluene[9]
Density	~0.94 g/cm <sup>3</sup> (estimate)[9]
Flash Point	>110 °C (>230 °F)[5][7][9][10]
Purity (Assay)	≥98% (GC)[1]
Enantiomeric Excess	ee: 97% (GLC)[5][7]

## Experimental Protocols

Detailed methodologies for determining the key physical properties of **(1R,2R,3S,5R)-(-)-2,3-Pinanediol** are outlined below. These protocols are standard procedures in organic chemistry for the characterization of solid compounds.

### Melting Point Determination

The melting point is a crucial indicator of a compound's purity and identity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or DigiMelt) or Thiele tube setup
- Capillary tubes (sealed at one end)[11]

- Thermometer

Procedure:

- Sample Preparation: A small amount of the dry, crystalline **(1R,2R,3S,5R)-(-)-2,3-Pinandediol** is finely powdered.[11] The open end of a capillary tube is pushed into the powder.[12] The tube is then tapped gently on a hard surface to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[12]
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.
- Measurement:
  - A preliminary rapid heating run may be performed to determine an approximate melting range.[13]
  - For an accurate measurement, a fresh sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) starting from a temperature about 10-15 °C below the expected melting point.[13]
- Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has completely melted. This range is reported as the melting point.

## Optical Rotation Measurement

Optical rotation is the defining characteristic of a chiral compound, measuring the extent to which it rotates the plane of polarized light.[14] The specific rotation is a standardized value calculated from the observed rotation.

Apparatus:

- Polarimeter[15]
- Polarimeter cell (sample tube), typically 1 decimeter (dm) in length[14]
- Sodium D line light source (589 nm)

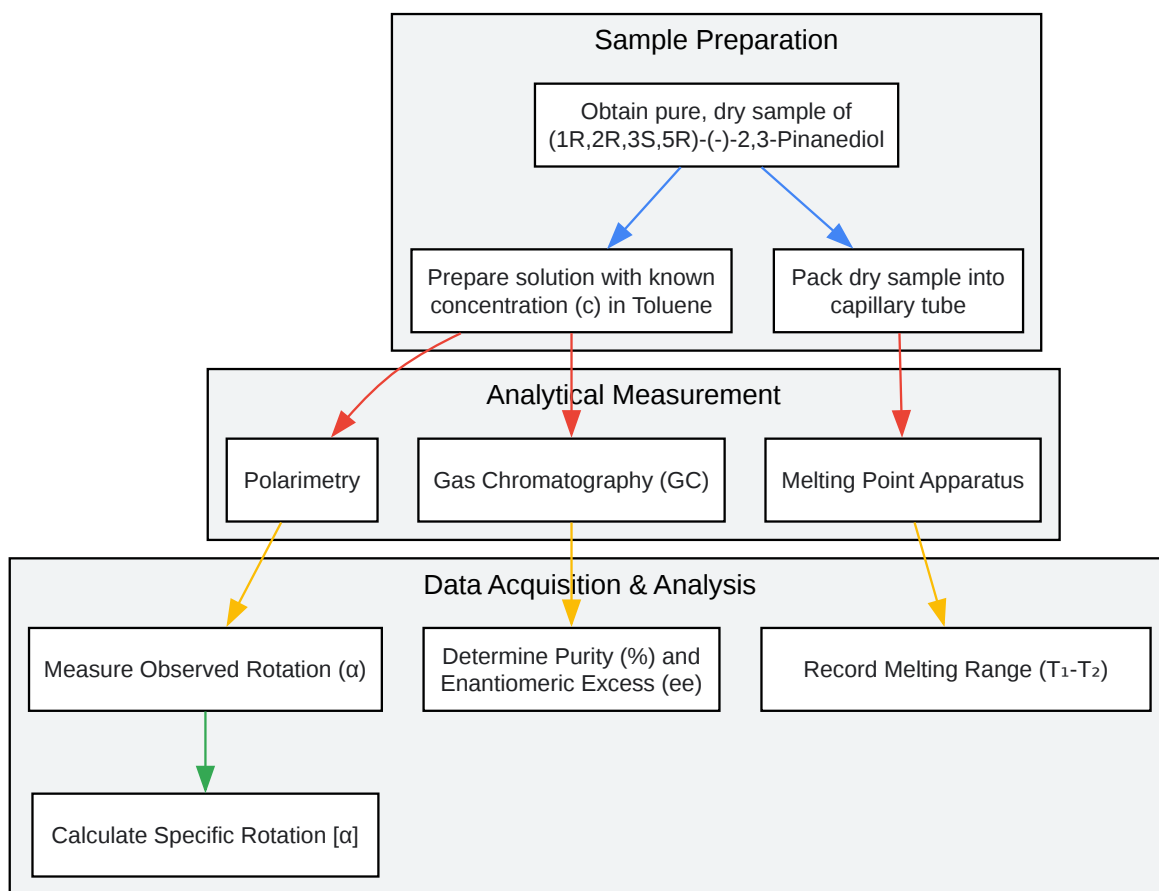
- Volumetric flask and analytical balance

#### Procedure:

- Instrument Preparation: The polarimeter is turned on and allowed to warm up for approximately 10 minutes to stabilize the light source.[\[14\]](#)
- Blank Measurement: The polarimeter cell is filled with the pure solvent (in this case, toluene) and placed in the instrument. Any air bubbles must be removed.[\[16\]](#) The instrument is then zeroed using this blank sample.[\[14\]](#)
- Sample Preparation: An accurately weighed sample of **(1R,2R,3S,5R)-(-)-2,3-Pinandediol** (e.g., 0.65 g) is dissolved in a precise volume of solvent (e.g., 10 mL of toluene) in a volumetric flask to achieve a known concentration (c) in g/mL.[\[5\]](#)[\[7\]](#)
- Sample Measurement: The polarimeter cell is rinsed and filled with the prepared sample solution. It is placed back into the instrument, and the observed rotation ( $\alpha$ ) in degrees is measured and recorded.[\[14\]](#)[\[16\]](#) The temperature should also be noted.[\[16\]](#)
- Calculation of Specific Rotation: The specific rotation  $[\alpha]$  is calculated using the formula:  $[\alpha] = \alpha / (l * c)$  where:
  - $\alpha$  is the observed rotation in degrees.[\[14\]](#)
  - $l$  is the path length of the cell in decimeters (dm).[\[14\]](#)
  - $c$  is the concentration of the solution in g/mL.[\[14\]](#)

## Mandatory Visualization

The following diagram illustrates the logical workflow for the physical characterization of a chiral compound such as **(1R,2R,3S,5R)-(-)-2,3-Pinandediol**.



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